molecular formula C14H15BrO B8568713 2-(4-Bromobutoxy)naphthalene CAS No. 87723-22-6

2-(4-Bromobutoxy)naphthalene

Cat. No. B8568713
M. Wt: 279.17 g/mol
InChI Key: REMQCPAKPUSPHJ-UHFFFAOYSA-N
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Patent
US08853209B2

Procedure details

This example was prepared by substituting 3-bromopropanol with 4-bromobutanol and substituting 1-naphthol with 2-naphthol in EXAMPLE 31A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][C:8]=1O>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:9]1[CH:8]=[CH:7][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrCCCCOC1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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